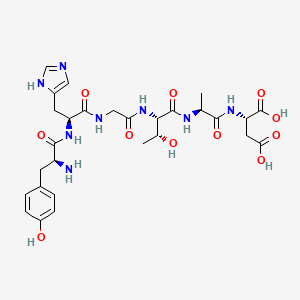![molecular formula C16H17NO2 B12525896 Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate CAS No. 748777-09-5](/img/structure/B12525896.png)
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate typically involves the condensation reaction between naphthalen-1-ylmethylamine and methyl 4-oxobutanoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the Schiff base back to its amine and carbonyl precursors.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: Oxidized derivatives such as naphthalen-1-ylmethylidene oxides.
Reduction: The primary amine and methyl 4-oxobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific optical or electronic properties.
作用機序
The mechanism of action of Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate involves its interaction with molecular targets through the imine group. This group can form reversible covalent bonds with nucleophilic sites in biological molecules, leading to modulation of their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
Methyl 4-{(E)-[(phenyl)methylidene]amino}butanoate: Similar structure but with a phenyl group instead of a naphthyl group.
Methyl 4-{(E)-[(2-naphthyl)methylidene]amino}butanoate: Similar structure with a different position of the naphthyl group.
Uniqueness
Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
748777-09-5 |
|---|---|
分子式 |
C16H17NO2 |
分子量 |
255.31 g/mol |
IUPAC名 |
methyl 4-(naphthalen-1-ylmethylideneamino)butanoate |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)10-5-11-17-12-14-8-4-7-13-6-2-3-9-15(13)14/h2-4,6-9,12H,5,10-11H2,1H3 |
InChIキー |
IBRKRDZZXPCNPY-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCCN=CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12525813.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
![Benzene, [4,4-bis(methoxymethyl)-6-hepten-1-ynyl]-](/img/structure/B12525823.png)

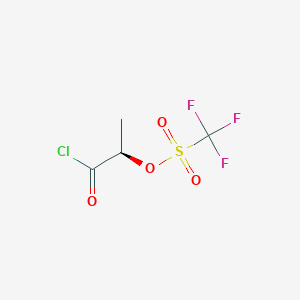
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
![1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene](/img/structure/B12525866.png)
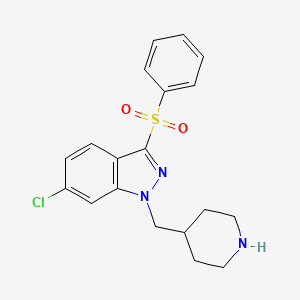
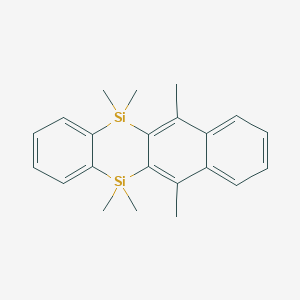
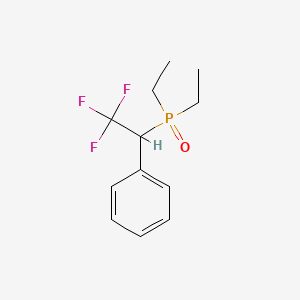
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

